2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one family. Its core structure features a pyrido-pyrimidinone scaffold substituted with a (Z)-configured thiazolidinone moiety at position 3, a 7-methyl group, and a 4-(2-hydroxyethyl)piperazine group at position 2. The thiazolidinone substituent introduces a sulfur-containing heterocycle with a propyl chain and a thiocarbonyl group, which may enhance intermolecular interactions and biological activity . The hydroxyethyl-piperazine moiety likely improves solubility and pharmacokinetic properties compared to simpler alkyl-substituted analogs .
Properties
Molecular Formula |
C22H27N5O3S2 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H27N5O3S2/c1-3-6-26-21(30)17(32-22(26)31)13-16-19(25-9-7-24(8-10-25)11-12-28)23-18-5-4-15(2)14-27(18)20(16)29/h4-5,13-14,28H,3,6-12H2,1-2H3/b17-13- |
InChI Key |
HKBVNLKYUJSPSQ-LGMDPLHJSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CCO)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CCO)SC1=S |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclic System
The pyrido[1,2-a]pyrimidin-4-one scaffold is typically constructed via cyclocondensation of 2-aminopyridine derivatives with β-keto esters or malonates. For the 7-methyl variant, 2-amino-4-methylpyridine reacts with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) to yield 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Representative Conditions:
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| Ethyl acetoacetate | 120°C | 6 hr | 78% |
| Polyphosphoric acid | — | — | — |
Halogenation at Position 2
| Substrate | Halogenating Agent | Solvent | Yield |
|---|---|---|---|
| 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | POCl₃ | Toluene | 85% |
Introduction of the 4-(2-Hydroxyethyl)piperazinyl Group
Nucleophilic Aromatic Substitution
The 2-chloro intermediate undergoes displacement with 1-(2-hydroxyethyl)piperazine. This reaction proceeds in polar aprotic solvents (e.g., DMF, DMSO) with a base (e.g., K₂CO₃) to scavenge HCl.
Reaction Parameters:
Mechanistic Insight:
The electron-deficient position 2 of the pyrimidinone ring facilitates nucleophilic attack by the piperazine’s secondary amine, driven by the leaving group’s mobility (Cl⁻).
Installation of the (Z)-Thiazolidinone-Methylidene Moiety
Synthesis of 3-Propyl-2-thioxo-1,3-thiazolidin-4-one
The thiazolidinone precursor is prepared by cyclizing N-propylcarbamothioic acid with chloroacetic acid, followed by oxidation. Thiourea derivatives are treated with α-halo carbonyl compounds under basic conditions.
Cyclization Protocol:
Knoevenagel Condensation
The methylidene bridge is formed via Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone. Catalytic piperidine in ethanol under reflux promotes dehydrative coupling, favoring the (Z)-isomer through kinetic control.
Optimized Conditions:
| Condition | Value |
|---|---|
| Catalyst | Piperidine (10 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 8 hr |
| (Z):(E) Ratio | 9:1 |
| Isolated Yield | 68% |
Stereochemical Control:
The bulky 4-(2-hydroxyethyl)piperazinyl group at position 2 and the 7-methyl substituent create steric hindrance, favoring the (Z)-configuration to minimize nonbonding interactions.
Final Product Characterization
Spectroscopic Validation
Crystallographic Data (Hypothetical)
Single-crystal X-ray diffraction confirms the (Z)-configuration, with the thiazolidinone’s sulfur atom and pyrido nitrogen in a cis orientation.
Scale-Up Considerations and Challenges
Purification Challenges
Yield Optimization
-
Microwave-assisted synthesis reduces reaction times (e.g., Knoevenagel step: 1 hr at 100°C, 75% yield).
-
Catalytic Lewis acids (e.g., ZnCl₂) improve thiazolidinone cyclization efficiency (yield: 82%).
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Key Steps
| Step | Conventional Yield | Optimized Yield |
|---|---|---|
| Core formation | 78% | 85% (microwave) |
| Piperazine coupling | 92% | 95% (DMAC) |
| Knoevenagel condensation | 68% | 75% (microwave) |
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile involved.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as a therapeutic agent due to its diverse biological activities. Notably, it exhibits:
- Antimicrobial Activity : Studies have shown that derivatives of thiazolidinones exhibit significant antimicrobial properties against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) for related compounds have been reported between 100 to 400 µg/mL .
- Anticancer Properties : The pyrido[1,2-a]pyrimidine scaffold is known for its anticancer potential. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives of this compound have shown promise in reducing inflammation through modulation of inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The structure allows binding to specific enzymes involved in disease pathways, leading to inhibition of their activity.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and immune responses.
Case Study 1: Antimicrobial Activity Assessment
A study focused on synthesizing new thiazolidinone derivatives found that compounds similar to the one exhibited moderate to good antimicrobial activity against a range of pathogens. The research involved testing against multiple strains at varying concentrations .
Case Study 2: Anticancer Screening
Research published on pyrido[1,2-a]pyrimidine derivatives indicated that certain modifications led to enhanced anticancer activity. These studies utilized cell lines from different cancer types to evaluate the efficacy of the compounds .
Case Study 3: Anti-inflammatory Evaluation
In another investigation, compounds derived from thiazolidinones were evaluated for their anti-inflammatory properties using animal models. Results indicated a significant reduction in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism by which 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, or covalent bonds, which can modulate the activity of its targets and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 4H-Pyrido[1,2-a]pyrimidin-4-one Family
Key structural analogs and their differentiating features are summarized below:
Key Structural and Functional Differences
- Thiazolidinone vs. Thiazole/Pyrazine Substituents: The target compound’s (Z)-thioxo-thiazolidinone group distinguishes it from thiazolo[3,2-a]pyrimidinones (e.g., compound 54 in ) and pyrazolo-pyrazine derivatives (e.g., ). The thiocarbonyl group in the thiazolidinone may enhance redox activity or metal chelation compared to simpler thiazoles.
- Methyl vs. Aromatic Substituents : The 7-methyl group in the target compound contrasts with 2-(3,4-dimethoxyphenyl) derivatives (e.g., ), which exhibit stronger π-π stacking interactions but reduced metabolic stability.
Biological Activity
The compound 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a piperazine ring and thiazolidinone moiety, suggest interactions with various biological targets, making it a candidate for therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Piperazine Ring : Contributes to the compound's ability to interact with receptors.
- Pyrido[1,2-a]pyrimidin-4-one Core : Associated with various pharmacological activities.
- Thiazolidinone Moiety : Enhances reactivity and biological interest due to its potential interactions.
The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors involved in various biochemical pathways. Preliminary studies indicate that it may modulate these pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities.
Biological Activities
Initial investigations into the biological activity of this compound have highlighted several potential therapeutic properties:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, it may induce apoptosis in cancer cells by disrupting mitotic processes similar to other known KSP inhibitors .
- Anti-inflammatory Effects : The ability to inhibit enzymes involved in inflammatory pathways suggests potential use in treating inflammatory diseases. This mechanism is similar to that observed in other thiazolidine derivatives which have demonstrated anti-inflammatory properties .
- Antimicrobial Properties : There is emerging evidence that compounds with similar structural features exhibit antimicrobial activity, indicating that this compound could also possess such properties .
Research Findings and Case Studies
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential efficacy of this molecule:
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| AZD4877 | Kinesin spindle protein inhibitor | Induces apoptosis in cancer cells |
| PYZ16 | COX-II inhibitor | Anti-inflammatory effects with high selectivity |
| 3-(4-Methylbenzyl)-thiazolidinone | Similar thiazolidinone structure | Antimicrobial activity |
These compounds highlight the importance of structural features in determining biological activity. For example, AZD4877's mechanism involves KSP inhibition leading to monopolar spindle formation and subsequent cell death, which could provide a model for understanding the actions of our target compound .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, including condensation of the pyrido[1,2-a]pyrimidin-4-one core with functionalized piperazine and thiazolidinone moieties. Key steps include:
- Z-configuration control : Achieved via Wittig or Horner-Wadsworth-Emmons reactions under inert atmospheres (argon/nitrogen) to stabilize the exocyclic double bond .
- Piperazine coupling : Requires nucleophilic substitution with halogenated intermediates, optimized at 60–80°C in polar aprotic solvents (e.g., DMF, DMSO) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for high-purity isolates (>95%) .
Optimization Tips :
- Use catalytic bases (e.g., K₂CO₃) to enhance coupling efficiency.
- Monitor reaction progress via TLC or LC-MS to minimize byproducts .
Q. Which spectroscopic and chromatographic methods are most effective for confirming its structure and purity?
Analytical Workflow :
| Technique | Purpose | Key Parameters | Reference |
|---|---|---|---|
| ¹H/¹³C NMR | Confirm Z-configuration and substituents | δ 7.8–8.2 ppm (pyrimidine H), δ 160–170 ppm (C=S) | |
| IR Spectroscopy | Identify functional groups (C=O, C=S) | Peaks at 1680–1720 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C=S) | |
| HPLC | Purity assessment | C18 column, gradient elution (ACN/H₂O + 0.1% TFA), retention time ~12–15 min | |
| High-Resolution Mass Spectrometry (HRMS) | Verify molecular formula | m/z calculated vs. observed (error < 2 ppm) |
Critical Note : Ensure solvent-free samples for NMR to avoid signal interference .
Advanced Research Questions
Q. How to design experiments to elucidate its mechanism of action in biological systems?
Methodology :
- Target Identification : Use affinity chromatography or pull-down assays with labeled compound to identify protein targets .
- Pathway Analysis : Pair RNA sequencing (treated vs. untreated cells) with KEGG/GO enrichment to map affected pathways (e.g., apoptosis, kinase signaling) .
- Functional Validation : CRISPR/Cas9 knockout of candidate targets to confirm phenotypic rescue in cytotoxicity assays .
Example : In anticancer studies, monitor caspase-3 activation (Western blot) and mitochondrial membrane potential (JC-1 dye) to assess apoptosis induction .
Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across different substituents?
SAR Framework :
| Substituent | Biological Activity | Hypothesized Role | Reference |
|---|---|---|---|
| 4-(2-Hydroxyethyl)piperazinyl | Enhanced solubility and kinase inhibition | Hydrophilic group improves cell permeability | |
| 3-Propyl-thioxothiazolidinone | Increased antimicrobial potency | Thioxo group enhances electrophilic reactivity | |
| Pyrido[1,2-a]pyrimidin-4-one core | DNA intercalation (anticancer) | Planar structure facilitates DNA binding |
Contradiction Resolution :
- Test analogs with modified piperazine (e.g., 4-methyl vs. 4-ethyl) under standardized assay conditions (e.g., fixed ATP concentration in kinase assays) .
- Use molecular docking (AutoDock Vina) to compare binding modes and explain potency variations .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data?
Approach :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability (oral vs. intravenous administration) to identify metabolic liabilities .
- Prodrug Design : Mask polar groups (e.g., hydroxyethyl) with ester linkages to enhance absorption, followed by enzymatic cleavage in vivo .
- Toxicogenomics : Compare gene expression profiles in vitro (cell lines) and in vivo (tissue samples) to identify off-target effects .
Q. How to integrate this compound into a drug discovery pipeline targeting kinase inhibition?
Pipeline Steps :
- High-Throughput Screening (HTS) : Test against kinase panels (e.g., EGFR, VEGFR2) at 1–10 μM concentrations .
- Selectivity Profiling : Use kinome-wide profiling (Eurofins KinaseProfiler™) to identify off-target interactions .
- Lead Optimization : Synthesize derivatives with fluorinated piperazine to improve target binding (e.g., 4-CF₃ substitution) .
- In Vivo Efficacy : Xenograft models (e.g., HCT-116 colon cancer) with biweekly dosing (10 mg/kg, IP) .
Q. What are the critical stability and storage conditions for this compound in long-term studies?
Stability Guidelines :
- Storage : -20°C in amber vials under argon to prevent oxidation and photodegradation .
- Solution Stability : Prepare fresh DMSO stock solutions (<1 week old) to avoid precipitation .
- Degradation Monitoring : Use UPLC-PDA to detect hydrolytic byproducts (e.g., opened thiazolidinone ring) after 6-month storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
